molecular formula C11H10INO2 B13676462 1-(4-Iodophenyl)-4-methoxy-1H-pyrrol-2(5H)-one

1-(4-Iodophenyl)-4-methoxy-1H-pyrrol-2(5H)-one

Cat. No.: B13676462
M. Wt: 315.11 g/mol
InChI Key: BPIQYFXALKPGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Iodophenyl)-4-methoxy-1H-pyrrol-2(5H)-one is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, a methoxy group, and a pyrrolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-4-methoxy-1H-pyrrol-2(5H)-one typically involves the iodination of a phenyl ring followed by the formation of the pyrrolone structure. One common method includes the use of (S)-1-(4-iodophenyl)ethanol obtained by lipase-catalyzed resolution and methyl 1H-imidazole-5-carboxylate . The two fragments are joined regioselectively using the Mitsunobu reaction.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale iodination reactions followed by the assembly of the pyrrolone ring. The use of palladium catalysts and organometallic reagents can facilitate these processes, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodophenyl)-4-methoxy-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom or other functional groups.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deiodinated products.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-4-methoxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The iodine substituent can facilitate binding to certain enzymes or receptors, leading to inhibition or activation of biochemical processes. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-(4-Iodophenyl)-4-methoxy-1H-pyrrol-2(5H)-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential as a radiolabeled compound make it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C11H10INO2

Molecular Weight

315.11 g/mol

IUPAC Name

1-(4-iodophenyl)-3-methoxy-2H-pyrrol-5-one

InChI

InChI=1S/C11H10INO2/c1-15-10-6-11(14)13(7-10)9-4-2-8(12)3-5-9/h2-6H,7H2,1H3

InChI Key

BPIQYFXALKPGJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)N(C1)C2=CC=C(C=C2)I

Origin of Product

United States

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